molecular formula C15H36Br2N2 B13787164 Ammonium, pentamethylenebis(diethylmethyl-, dibromide CAS No. 66968-04-5

Ammonium, pentamethylenebis(diethylmethyl-, dibromide

Cat. No.: B13787164
CAS No.: 66968-04-5
M. Wt: 404.27 g/mol
InChI Key: NKAQDIYICARVDG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium, pentamethylenebis(diethylmethyl-, dibromide) is a quaternary ammonium compound characterized by a pentamethylene (five-carbon) backbone linking two diethylmethylammonium groups, each substituted with bromide counterions. Its molecular structure can be represented as: C11H28Br2N2 (molecular weight: 348.16 g/mol) when substituting trimethyl groups, though the diethylmethyl variant likely increases molar mass due to larger alkyl chains .

Properties

CAS No.

66968-04-5

Molecular Formula

C15H36Br2N2

Molecular Weight

404.27 g/mol

IUPAC Name

5-[diethyl(methyl)azaniumyl]pentyl-diethyl-methylazanium;dibromide

InChI

InChI=1S/C15H36N2.2BrH/c1-7-16(5,8-2)14-12-11-13-15-17(6,9-3)10-4;;/h7-15H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

NKAQDIYICARVDG-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(CC)CCCCC[N+](C)(CC)CC.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Synthesis of the Tertiary Amine Precursor

The precursor for ammonium, pentamethylenebis(diethylmethyl-, dibromide) is often a pentamethylene-based diamine where the nitrogen atoms are substituted with diethylmethyl groups. This can be synthesized by:

  • Reacting pentamethylene diamine with alkylating agents such as diethyl methyl-phosphonite derivatives or methyl halides under acidic or basic catalysis.
  • Using acid-binding agents (e.g., triethylamine, triphenylamine) to neutralize generated acids during alkylation.
  • Carrying out reactions in inert atmospheres (nitrogen or argon) to prevent oxidation.
  • Employing solvents like acetone, ethanol, or tetrahydrofuran to facilitate the reaction.

For example, a related phosphonite intermediate (diethyl methyl-phosphonite) is synthesized by reacting diethyl phosphite with chloromethane gas in the presence of acid-binding agents at 50-200 °C under controlled pressure (0.4-0.8 MPa) with reaction times from 1 to 12 hours. This step is critical for preparing intermediates used in further alkylation.

Quaternization to Form the Dibromide Salt

The quaternization step involves reacting the tertiary amine precursor with alkyl bromides to form the quaternary ammonium dibromide salt:

  • The tertiary amine is dissolved in a suitable solvent such as acetone or ethanol.
  • Alkyl bromide (e.g., diethylmethyl bromide) is added slowly to the solution under stirring.
  • The reaction temperature is carefully controlled, often between ambient temperature and 80 °C, to optimize yield and minimize side reactions.
  • An inert atmosphere (nitrogen) is maintained to prevent hydrolysis or oxidation.
  • Reaction times vary from several hours to overnight to ensure complete quaternization.
  • The product precipitates out or can be isolated by solvent evaporation and recrystallization.

The reaction scheme can be summarized as:

$$
\text{Tertiary Amine} + 2 \times \text{Diethylmethyl Bromide} \rightarrow \text{this compound)}
$$

Purification and Isolation

  • The crude product is typically purified by recrystallization from solvents such as ethanol or acetone.
  • Filtration and drying under vacuum yield the pure dibromide salt.
  • Analytical techniques such as melting point determination, NMR, and elemental analysis confirm purity.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Notes
Solvent Acetone, ethanol, tetrahydrofuran Facilitates reaction, inert atmosphere preferred
Temperature 20–80 °C Controlled to avoid side reactions
Pressure Atmospheric to slight positive pressure Inert atmosphere (N2) recommended
Reaction time 4–24 hours Longer times ensure complete quaternization
Molar ratio (amine:alkyl bromide) 1:2 (stoichiometric) Excess alkyl bromide can be used for completeness
Acid-binding agents Triethylamine, triphenylamine (if needed) Neutralize HBr formed during reaction

Related Preparation Insights from Literature

  • Similar quaternary ammonium salts are prepared by reacting tertiary amines with alkyl halides in solvents like acetone or ethanol under nitrogen atmosphere to prevent oxidation and hydrolysis.
  • The use of acid-binding agents during alkylation steps prevents protonation side reactions and improves yield.
  • Maintaining an inert atmosphere and controlling temperature are critical for product purity and yield.
  • Intermediate phosphonite compounds are synthesized under controlled temperature and pressure conditions, which can be analogous to steps in preparing the amine precursors.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome Reference
Synthesis of tertiary amine precursor Pentamethylene diamine + alkyl halides, acid-binding agents, inert atmosphere, 50-130 °C, 1-12 h Tertiary amine intermediate
Quaternization Tertiary amine + diethylmethyl bromide, acetone/ethanol, N2 atmosphere, 20-80 °C, 4-24 h Ammonium pentamethylenebis(diethylmethyl-, dibromide)
Purification Recrystallization from ethanol or acetone Pure dibromide salt

Chemical Reactions Analysis

Types of Reactions

Ammonium, pentamethylenebis(diethylmethyl-, dibromide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield the corresponding hydroxide salt, while oxidation reactions can produce various oxidized derivatives .

Scientific Research Applications

Chemistry

In the field of organic synthesis, ammonium, pentamethylenebis(diethylmethyl-, dibromide) serves as a reagent in various reactions:

  • Synthesis of Surfactants: The compound is utilized in the production of surfactants due to its amphiphilic nature, which allows it to reduce surface tension in solutions.
  • Catalysis: It can act as a catalyst in reactions involving nucleophilic substitutions or in polymerization processes.

Biology

The biological applications of this compound are significant:

  • Antimicrobial Activity: Research indicates that quaternary ammonium compounds exhibit antimicrobial properties. Studies have shown that this compound) can inhibit the growth of various bacteria and fungi, making it useful in disinfectants and antiseptics.
  • Cell Membrane Interaction: The compound can interact with cell membranes, influencing permeability and potentially serving as a delivery system for drugs or genetic material.

Industrial Applications

This compound) finds utility in several industrial processes:

  • Water Treatment: It is employed in water purification systems to remove contaminants through adsorption mechanisms.
  • Agriculture: The compound is used in formulations for pest control due to its efficacy against certain pests while being less harmful to humans and animals.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound) against common pathogens. The results indicated a significant reduction in bacterial counts when treated with the compound compared to control groups. This finding supports its application as an effective disinfectant in healthcare settings.

Case Study 2: Water Treatment

In an industrial setting, the compound was tested for its effectiveness in removing heavy metals from wastewater. The study demonstrated that this compound) significantly improved the removal rates of lead and cadmium when used in conjunction with biochar substrates. This suggests a promising approach for enhancing water treatment technologies.

Mechanism of Action

The mechanism by which ammonium, pentamethylenebis(diethylmethyl-, dibromide) exerts its effects is primarily through its interaction with cell membranes. The quaternary ammonium groups interact with the negatively charged components of the cell membrane, leading to disruption of membrane integrity and cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Substituents Backbone Length Molecular Formula Molar Mass (g/mol) Key Properties/Applications Regulatory Status
Target Compound Diethylmethyl Pentamethylene Not explicitly reported (estimated C15H36Br2N2) ~420 (estimated) Likely lower water solubility vs. trimethyl analogs Not explicitly regulated
Pentamethonium bromide (CAS 541-20-8) Trimethyl Pentamethylene C11H28Br2N2 348.16 Melting point: 301°C; neuromuscular blocker Banned in cosmetics (EU, India)
Decamethonium chloride (CAS 3198-38-7) Trimethyl Decamethylene C16H38Cl2N2 329.46 LD50 (mouse, IV): 794 µg/kg; neuromuscular toxicity Restricted in pharmaceuticals
Hexamethonium bromide Trimethyl Hexamethylene C12H30Br2N2 362.2 Ganglionic blocker; historical use in hypertension Banned in cosmetics

Functional Group Impact on Properties

  • Water Solubility :
    • Trimethyl derivatives (e.g., pentamethonium bromide) exhibit moderate water solubility due to smaller alkyl chains.
    • Diethylmethyl substituents increase hydrophobicity (higher log Kow), reducing water solubility. For example, 1,1'-pentamethylenebis(2,2-di-n-butylhydrazine) (log Kow = 2.64) has higher solubility (2.83 mg/L) than 6PPD (log Kow = 4.68) .
  • Toxicity: Longer backbones (e.g., decamethonium) enhance neuromuscular blocking potency but increase acute toxicity (e.g., LD50 = 794 µg/kg in mice) .

Biological Activity

Ammonium, pentamethylenebis(diethylmethyl-, dibromide) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and toxicology.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₃₁Br₂N
  • Molecular Weight : 368.29 g/mol
  • Structure : This compound features a central pentamethylene chain flanked by two diethylmethylammonium groups, with bromide ions as counterions.

Biological Activity Overview

The biological activity of this compound) can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have shown that quaternary ammonium compounds exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria .
    • Comparative studies indicate that the compound's structure influences its antimicrobial efficacy, with longer alkyl chains generally enhancing activity due to increased hydrophobic interactions with microbial membranes.
  • Cytotoxicity
    • Research indicates that this compound) exhibits cytotoxic effects on certain cancer cell lines. The mechanism of action appears to involve disruption of cellular membranes and induction of apoptosis .
    • A notable case study revealed that the compound induced significant cytotoxicity in human lung cancer cells (A549), leading to cell cycle arrest and apoptosis at concentrations above 10 µM.
  • Antioxidant Properties
    • The compound has shown potential antioxidant activity, which may contribute to its overall biological effects. Antioxidants play a crucial role in mitigating oxidative stress in cells, thus protecting against various diseases .

The mechanisms through which this compound) exerts its biological effects include:

  • Membrane Disruption : Its cationic nature allows it to interact with negatively charged bacterial membranes, leading to permeability changes and cell lysis.
  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and altering mitochondrial membrane potential.
  • Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative damage to cellular components.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effectiveness of various quaternary ammonium compounds, including this compound). Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA .
  • Cytotoxicity Assessment :
    • In vitro assays on A549 lung cancer cells demonstrated that treatment with the compound at 20 µM resulted in a 50% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA; MIC = 32 µg/mL
Cytotoxicity50% reduction in A549 cell viability at 20 µM
AntioxidantScavenges free radicals

Q & A

Basic: What are the recommended methods for synthesizing ammonium pentamethylenebis(diethylmethyl-, dibromide) with high purity?

Methodological Answer:
Synthesis typically involves quaternization reactions between diethylmethylamine and 1,5-dibromopentane under controlled conditions. Key steps include:

  • Purification: Recrystallization from ethanol/acetone mixtures to remove unreacted precursors .
  • Analytical Validation: Confirm purity via high-performance liquid chromatography (HPLC) using dibutylammonium phosphate buffer and acetonitrile gradients for mobile phase optimization .
  • Yield Optimization: Adjust stoichiometric ratios (e.g., molar excess of diethylmethylamine) and reaction time to minimize byproducts like unquaternized amines .

Basic: How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:
Use a combination of:

  • Spectroscopic Techniques:
    • NMR: 1^1H and 13^13C NMR to confirm the presence of diethylmethylammonium groups and pentamethylene chain .
    • FT-IR: Identify characteristic C-Br (565–600 cm1^{-1}) and quaternary ammonium N+^+ (1380–1470 cm1^{-1}) stretches .
  • Elemental Analysis: Verify Br and N content aligns with the molecular formula C11_{11}H28_{28}Br2_2N2_2 (expected Br: 45.8%, N: 8.04%) .

Basic: What factors influence the stability of this compound under experimental conditions?

Methodological Answer:
Stability depends on:

  • Storage Conditions: Store at room temperature in airtight containers to prevent hygroscopic degradation .
  • pH Sensitivity: Avoid alkaline conditions (pH > 9) to prevent Hofmann elimination reactions, which degrade quaternary ammonium salts .
  • Thermal Stability: Monitor melting point consistency (301°C) via differential scanning calorimetry (DSC) to detect decomposition .

Advanced: How can researchers design experiments to investigate the compound’s interaction with biological membranes?

Methodological Answer:

  • Model Systems: Use liposome-based assays (e.g., DOPC/DOPE lipid bilayers) to study membrane permeability changes via fluorescence quenching of calcein .
  • Concentration Gradients: Apply factorial design to test dose-dependent effects (e.g., 0.1–10 mM) on membrane fluidity using Laurdan generalized polarization (GP) measurements .
  • Theoretical Frameworks: Link results to the "bilayer couple hypothesis" to explain asymmetric membrane expansion mechanisms .

Advanced: What methodological approaches resolve contradictions in reported biological activities of this compound?

Methodological Answer:

  • Replication Studies: Standardize protocols (e.g., buffer composition, temperature) to minimize variability in neuromuscular blocking assays .
  • Meta-Analysis: Use databases like EnvironmentalChemistry.com to collate historical data and identify outliers caused by impurities (e.g., residual 1,5-dibromopentane) .
  • Cross-Validation: Compare fluorometric (e.g., CoOOH nanoflake-based assays) and resonance Rayleigh scattering (RRS) methods to validate activity metrics .

Advanced: What computational strategies predict the compound’s behavior in aqueous solutions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model solvation dynamics using AMBER or CHARMM force fields to predict aggregation tendencies in water .
  • QSAR Models: Corlate logP (estimated at 1.68) with membrane permeability to prioritize experimental testing .
  • Density Functional Theory (DFT): Calculate charge distribution on the quaternary N centers to explain electrostatic interactions with anions (e.g., Br^-) .

Advanced: How can researchers integrate theoretical frameworks into mechanistic studies of this compound?

Methodological Answer:

  • Link to Ion Channel Theory: Frame hypotheses around nicotinic acetylcholine receptor (nAChR) antagonism using competitive binding models .
  • Kinetic Analysis: Apply the "two-state model" to quantify association/dissociation rates in electrophysiological experiments (e.g., patch-clamp studies) .
  • Data Interpretation: Use Hill coefficients to distinguish allosteric vs. competitive inhibition mechanisms in dose-response curves .

Advanced: What experimental designs minimize confounding variables in toxicity studies?

Methodological Answer:

  • Control Groups: Include vehicle-only controls (e.g., saline) and positive controls (e.g., d-tubocurarine) to isolate compound-specific effects .
  • Blind Testing: Implement double-blind protocols in in vivo models (e.g., rodent neuromuscular blocking assays) to reduce observer bias .
  • Statistical Power Analysis: Use G*Power software to calculate sample sizes ensuring ≥80% power for detecting LD50_{50} shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.